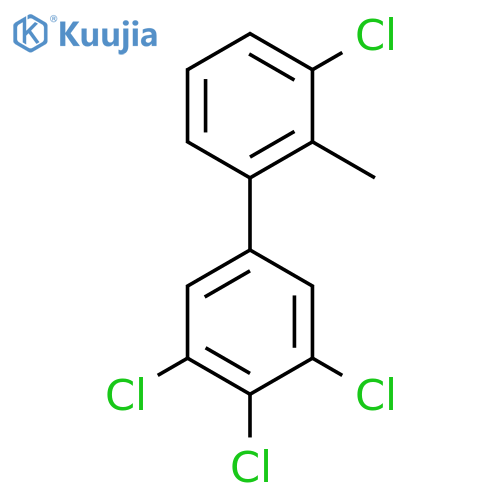Cas no 1361694-05-4 (2'-Methyl-3,4,5,3'-tetrachlorobiphenyl)

1361694-05-4 structure
商品名:2'-Methyl-3,4,5,3'-tetrachlorobiphenyl
CAS番号:1361694-05-4
MF:C13H8Cl4
メガワット:306.014619827271
CID:4993443
2'-Methyl-3,4,5,3'-tetrachlorobiphenyl 化学的及び物理的性質
名前と識別子
-
- 2'-Methyl-3,4,5,3'-tetrachlorobiphenyl
-
- インチ: 1S/C13H8Cl4/c1-7-9(3-2-4-10(7)14)8-5-11(15)13(17)12(16)6-8/h2-6H,1H3
- InChIKey: LHDYNSJSGNODLV-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1C)C1C=C(C(=C(C=1)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 246
- 疎水性パラメータ計算基準値(XlogP): 6.4
- トポロジー分子極性表面積: 0
2'-Methyl-3,4,5,3'-tetrachlorobiphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011008237-500mg |
2'-Methyl-3,4,5,3'-tetrachlorobiphenyl |
1361694-05-4 | 97% | 500mg |
806.85 USD | 2021-07-05 | |
| Alichem | A011008237-1g |
2'-Methyl-3,4,5,3'-tetrachlorobiphenyl |
1361694-05-4 | 97% | 1g |
1,579.40 USD | 2021-07-05 | |
| Alichem | A011008237-250mg |
2'-Methyl-3,4,5,3'-tetrachlorobiphenyl |
1361694-05-4 | 97% | 250mg |
494.40 USD | 2021-07-05 |
2'-Methyl-3,4,5,3'-tetrachlorobiphenyl 関連文献
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
1361694-05-4 (2'-Methyl-3,4,5,3'-tetrachlorobiphenyl) 関連製品
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
